Methyl 6-amino-4-methoxynicotinate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula, InChI Key, and SMILES notation. For “Methyl 6-methoxynicotinate”, the molecular formula is C8H9NO3 . The InChI Key is OVLDWZNVBDRZNN-UHFFFAOYSA-N , and the SMILES notation is COC(=O)C1=CC=C(OC)N=C1 .Physical and Chemical Properties Analysis
“Methyl 6-methoxynicotinate” appears as white to pale yellow crystals or powder . It has a melting point of 48.5-54.5°C . The assay (GC) is ≥97.5% .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Fused 2-Pyridones
Methyl 6-amino-4-methoxynicotinate serves as a valuable building block in the synthesis of fused 2-pyridones, highlighting its importance in the preparation of complex heterocyclic compounds. The optimized synthesis involves sequential microwave-induced regioselective methoxylation, esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction conditions, demonstrating improved regioselectivity and purity of the reaction products (György Jeges et al., 2011).
Organocatalysis in Synthesis
It has been utilized in green, simple, and efficient methods for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. These methods employ isonicotinic acid as a dual and biological organocatalyst, showcasing the compound's role in facilitating one-pot, multi-component condensation reactions under solvent-free conditions, thereby contributing to the development of environmentally friendly synthetic processes (M. Zolfigol et al., 2013).
Materials Science and Technology
Photopolymerization Initiators
The compound has found applications in the development of novel photoinitiators for nitroxide-mediated photopolymerization. A derivative bearing a chromophore group linked to the aminoxyl function was designed to decompose under UV irradiation, generating radicals necessary for the polymerization process. This highlights its potential in the creation of advanced materials with specific properties controlled by light (Y. Guillaneuf et al., 2010).
Corrosion Inhibition
Derivatives of this compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. The compounds exhibited high inhibition efficiency, suggesting their applicability in protecting industrial materials from corrosive environments. This application is particularly relevant in industries where metal longevity and durability are critical (M. Yadav et al., 2016).
Safety and Hazards
“Methyl 6-methoxynicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .
Future Directions
While there isn’t specific information on the future directions of “Methyl 6-amino-4-methoxynicotinate”, there is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . This could potentially open up new avenues for research and development involving similar compounds.
Properties
IUPAC Name |
methyl 6-amino-4-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYBIMQEGLGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397309-41-0 |
Source
|
Record name | methyl 6-amino-4-methoxypyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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